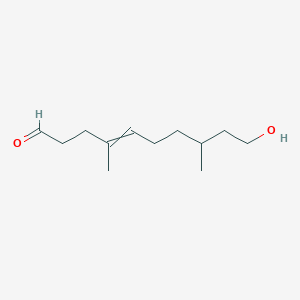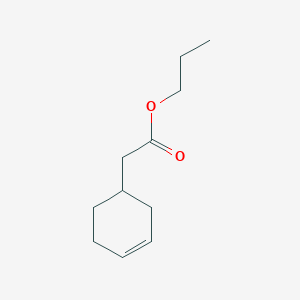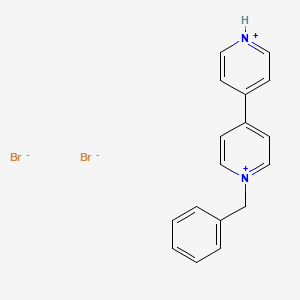
1-Benzyl-4,4'-bipyridin-1-ium dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-4,4’-bipyridin-1-ium dibromide is a chemical compound known for its unique structure and properties. It belongs to the class of bipyridinium compounds, which are characterized by the presence of two pyridine rings connected by a single bond. This compound is often used in various scientific research applications due to its ability to undergo redox reactions and form stable complexes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4,4’-bipyridin-1-ium dibromide typically involves the reaction of 4,4’-bipyridine with benzyl bromide in the presence of a suitable solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of 1-Benzyl-4,4’-bipyridin-1-ium dibromide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are often employed to ensure the compound meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl-4,4’-bipyridin-1-ium dibromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form its corresponding N-oxide derivative.
Reduction: It can be reduced to form the corresponding bipyridine derivative.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the use of strong bases or nucleophiles.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Bipyridine derivatives.
Substitution: Various substituted bipyridinium compounds.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-4,4’-bipyridin-1-ium dibromide has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 1-Benzyl-4,4’-bipyridin-1-ium dibromide involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it a versatile redox-active molecule. This property allows it to interact with various molecular targets and pathways, including:
Molecular Targets: Enzymes and proteins involved in redox processes.
Pathways Involved: Cellular redox signaling pathways and oxidative stress response mechanisms.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-4,4’-bipyridin-1-ium dibromide can be compared with other similar compounds, such as:
1,1’-Dibenzyl-4,4’-bipyridinium dibromide: Similar structure but with two benzyl groups instead of one.
4,4’-Bipyridinium derivatives: A broad class of compounds with varying substituents on the bipyridine rings.
Uniqueness: The presence of a single benzyl group in 1-Benzyl-4,4’-bipyridin-1-ium dibromide provides it with unique redox properties and makes it a valuable compound for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
72433-69-3 |
|---|---|
Molekularformel |
C17H16Br2N2 |
Molekulargewicht |
408.1 g/mol |
IUPAC-Name |
1-benzyl-4-pyridin-1-ium-4-ylpyridin-1-ium;dibromide |
InChI |
InChI=1S/C17H15N2.2BrH/c1-2-4-15(5-3-1)14-19-12-8-17(9-13-19)16-6-10-18-11-7-16;;/h1-13H,14H2;2*1H/q+1;;/p-1 |
InChI-Schlüssel |
RIHANPXRXLCGMG-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=CC=[NH+]C=C3.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



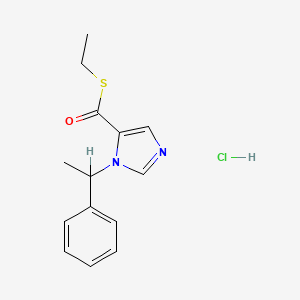
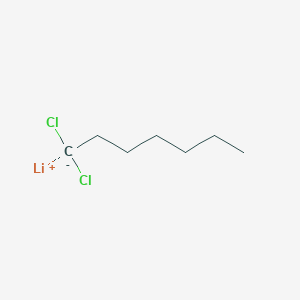

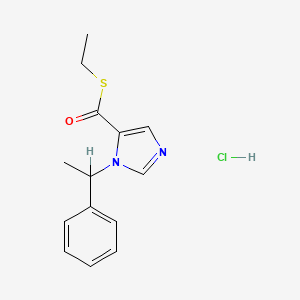
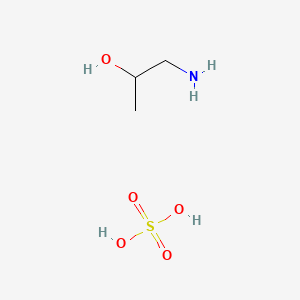
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,5-dimethylbenzene)](/img/structure/B14472169.png)
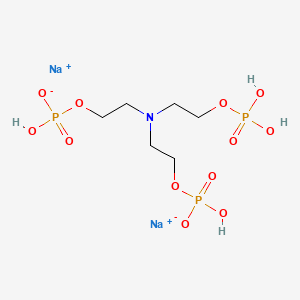
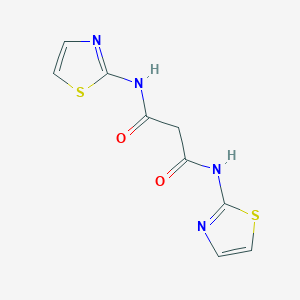
![4-[1-(Cyclohex-1-en-1-yl)-4-nitro-3-phenylbut-1-en-1-yl]morpholine](/img/structure/B14472183.png)

![Ethyl 7-[2-(hydroxymethyl)phenyl]heptanoate](/img/structure/B14472198.png)
